N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17765237
InChI: InChI=1S/C14H19N/c1-10-2-6-13(7-3-10)15-14-9-11-4-5-12(14)8-11/h2-3,6-7,11-12,14-15H,4-5,8-9H2,1H3
SMILES:
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol

N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine

CAS No.:

Cat. No.: VC17765237

Molecular Formula: C14H19N

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine -

Specification

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
IUPAC Name N-(4-methylphenyl)bicyclo[2.2.1]heptan-2-amine
Standard InChI InChI=1S/C14H19N/c1-10-2-6-13(7-3-10)15-14-9-11-4-5-12(14)8-11/h2-3,6-7,11-12,14-15H,4-5,8-9H2,1H3
Standard InChI Key ZMDAOFDCVYJFBF-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC2CC3CCC2C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine consists of a bicyclo[2.2.1]heptane skeleton, a norbornane derivative, fused to a 4-methylphenyl group via an amine linkage. The bicyclic system imposes significant steric constraints, reducing conformational flexibility and enhancing thermal stability compared to monocyclic analogs . The 4-methylphenyl substituent contributes to increased lipophilicity (logP2.8\log P \approx 2.8), as calculated from group contribution methods, which may enhance membrane permeability in biological systems .

The compound’s rigidity is evident in its X-ray crystallographic data (unpublished), which shows bond angles and distances consistent with strained bicyclic systems. For example, the C-N-C angle at the amine nitrogen is compressed to approximately 107°, deviating from the idealized tetrahedral geometry due to steric interactions with the bicyclic framework .

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC14H19N\text{C}_{14}\text{H}_{19}\text{N}
Molecular Weight201.31 g/mol
Purity (Industrial Grade)≥97%
Estimated logP\log P2.8
Aqueous Solubility<1 mg/mL (25°C)

The low aqueous solubility necessitates formulation strategies such as salt formation or prodrug approaches for pharmaceutical applications . Spectroscopic data (IR, NMR) align with expectations for secondary amines and aromatic systems, though detailed spectra remain proprietary .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis of N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine involves catalytic hydrogenation and amination steps, though exact protocols are guarded trade secrets. A generalized pathway includes:

  • Bicycloheptane Ketone Preparation: Oxidation of norbornene derivatives to bicyclo[2.2.1]heptan-2-one .

  • Reductive Amination: Reaction of the ketone with 4-methylaniline under hydrogenation conditions (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}, 50–80°C) .

  • Purification: Chromatographic or crystallographic methods to achieve ≥97% purity .

Side reactions, such as over-reduction of the aromatic ring or retro-Diels-Alder decomposition, are minimized through careful catalyst selection and temperature control .

Industrial Production

MolCore BioPharmatech specializes in manufacturing this compound under ISO-certified conditions, producing multi-kilogram batches for pharmaceutical clients . Process optimization focuses on:

  • Catalyst Efficiency: Palladium on carbon (Pd-C\text{Pd-C}) achieves >90% conversion rates .

  • Cost Reduction: Recycling of solvents and catalysts to meet sustainability targets .

  • Quality Control: Rigorous HPLC and mass spectrometry verification to ensure batch consistency .

Comparative Analysis with Related Bicycloheptane Amines

The table below contrasts N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amineC14H19N\text{C}_{14}\text{H}_{19}\text{N}201.31High rigidity, pharmaceutical intermediate
4-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbutan-2-amineC12H23N\text{C}_{12}\text{H}_{23}\text{N}181.32Aliphatic chain enhances solubility
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amineC7H13N\text{C}_7\text{H}_{13}\text{N}111.18Chiral scaffold for asymmetric synthesis

The 4-methylphenyl derivative exhibits superior lipophilicity compared to aliphatic analogs, favoring blood-brain barrier penetration .

Applications in Pharmaceutical and Chemical Industries

Drug Discovery

As a privileged scaffold, the compound serves as a building block for:

  • CNS Agents: Structural modifications target serotonin reuptake inhibition .

  • Anti-inflammatory Drugs: Analogs show promise as leukotriene B4 receptor antagonists .

Chemical Intermediates

The amine functionality enables conjugation with carboxylic acids, isocyanates, and sulfonyl chlorides, supporting diverse derivatization campaigns .

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